molecular formula C13H18ClNO2 B2631016 4-Amino-3-(4-cyclopropylphenyl)butanoic acid hydrochloride CAS No. 2171989-71-0

4-Amino-3-(4-cyclopropylphenyl)butanoic acid hydrochloride

Cat. No.: B2631016
CAS No.: 2171989-71-0
M. Wt: 255.74
InChI Key: PDWIPEMUULFJTA-UHFFFAOYSA-N
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Description

“4-Amino-3-(4-cyclopropylphenyl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 2171989-71-0 . It has a molecular weight of 255.74 . The compound is in powder form and is typically stored at room temperature .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C13H17NO2.ClH/c14-8-12(7-13(15)16)11-5-3-10(4-6-11)9-1-2-9;/h3-6,9,12H,1-2,7-8,14H2,(H,15,16);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 255.74 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.

Scientific Research Applications

Crystal Engineering with Gamma Amino Acids

Gamma amino acids, like Baclofen, which is structurally related to 4-Amino-3-(4-cyclopropylphenyl)butanoic acid hydrochloride, have been studied for their roles in crystal engineering. The intermolecular interactions and conformational properties of Baclofen's multicomponent crystals have been analyzed, highlighting their potential in designing novel crystalline materials (Báthori & Kilinkissa, 2015).

Synthetic Approaches and Structural Analysis

Research has explored the synthesis of β-substituted γ-aminobutyric acid derivatives, indicating methods to produce compounds with potential pharmacological activities. These synthetic routes offer insights into the structural modification and analysis of similar compounds, providing a foundation for further chemical and pharmacological studies (Vasil'eva et al., 2016).

Antitumor Agents and Synthesis

Studies on chlorambucil N-oxide, a compound related to this compound, have provided insights into its synthesis, stability, and selective toxicity for hypoxic cells. This research underscores the potential of structurally related compounds in developing hypoxia-selective antitumor agents (Tercel, Wilson, & Denny, 1995).

GABA Analogues for Neurological Receptors

The synthesis of new GABA analogues, including those structurally similar to this compound, has been investigated for their affinity towards GABAB receptors. This line of research holds promise for discovering new ligands that can modulate neurological receptors and potentially treat related disorders (Berthelot et al., 1987).

Molecular Docking and Structural Studies

Molecular docking and vibrational, structural, electronic, and optical studies have been performed on related compounds to understand their interactions at the molecular level. These studies provide valuable insights into the binding mechanisms of these compounds and their potential biological activities (Vanasundari et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Properties

IUPAC Name

4-amino-3-(4-cyclopropylphenyl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c14-8-12(7-13(15)16)11-5-3-10(4-6-11)9-1-2-9;/h3-6,9,12H,1-2,7-8,14H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWIPEMUULFJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(CC(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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